molecular formula C19H36N2O B1621905 2-cyano-N-hexadecyl-acetamide CAS No. 85987-88-8

2-cyano-N-hexadecyl-acetamide

Cat. No. B1621905
CAS RN: 85987-88-8
M. Wt: 308.5 g/mol
InChI Key: HKZSRFNJSOUMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-hexadecyl-acetamide is an organic compound with the molecular formula C19H36N2O . It is a derivative of cyanoacetamide, which is an acetic amide with a nitrile functional group .


Synthesis Analysis

The synthesis of cyanoacetamides, such as 2-cyano-N-hexadecyl-acetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . An efficient and convenient palladium-catalyzed carbon-ylative procedure toward 2-cyano-N-acetamide and 2-cyanoacetate compounds has also been developed .


Molecular Structure Analysis

The molecular weight of 2-cyano-N-hexadecyl-acetamide is 308.50 . The IUPAC Standard InChI for the related compound 2-cyano-acetamide is InChI=1S/C3H4N2O/c4-2-1-3(5)6/h1H2, (H2,5,6) .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Heterocyclic Synthesis

2-cyano-N-hexadecyl-acetamide serves as an important intermediate in the synthesis of heterocyclic compounds. Gouda et al. (2015) highlighted its utility in heterocyclic synthesis, demonstrating its role in preparing synthetically useful and novel heterocyclic systems. The compound's chemical reactivity facilitates the construction of various heterocyclic frameworks, indicating its versatility in organic synthesis (Gouda et al., 2015).

Antimicrobial Evaluation

Darwish et al. (2014) explored the antimicrobial potential of novel heterocyclic compounds incorporating a sulfamoyl moiety, derived from an intermediate closely related to 2-cyano-N-hexadecyl-acetamide. Their study signifies the importance of such intermediates in generating new compounds with promising antibacterial and antifungal properties, suggesting a pathway for developing new antimicrobial agents (Darwish et al., 2014).

Synthon in Heterocyclic Synthesis

Gouda (2014) reviewed the synthesis and reactions of 2-cyano-N-(4-sulfamoylphenyl) acetamide, illustrating its use as a building block for the synthesis of polyfunctionalized heterocyclic compounds. This work underscores the compound's utility as a synthon in creating a broad range of heterocycles, showcasing its pivotal role in the development of new molecules with potential applications in pharmaceuticals and materials science (Gouda, 2014).

Safety And Hazards

While specific safety and hazard information for 2-cyano-N-hexadecyl-acetamide is not available, it is generally recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling similar chemical compounds .

properties

IUPAC Name

2-cyano-N-hexadecylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19(22)16-17-20/h2-16,18H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZSRFNJSOUMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396593
Record name 2-cyano-N-hexadecyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-hexadecyl-acetamide

CAS RN

85987-88-8
Record name 2-cyano-N-hexadecyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-hexadecyl-acetamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-hexadecyl-acetamide
Reactant of Route 3
Reactant of Route 3
2-cyano-N-hexadecyl-acetamide
Reactant of Route 4
Reactant of Route 4
2-cyano-N-hexadecyl-acetamide
Reactant of Route 5
Reactant of Route 5
2-cyano-N-hexadecyl-acetamide
Reactant of Route 6
Reactant of Route 6
2-cyano-N-hexadecyl-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.